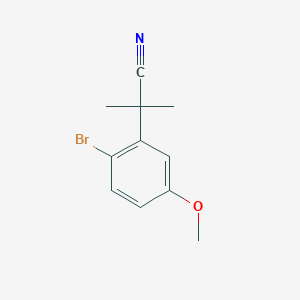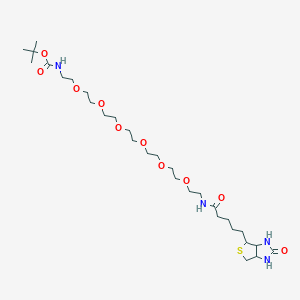![molecular formula C15H20N2O3 B8264465 Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate](/img/structure/B8264465.png)
Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyanophenoxy group, and a propyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-cyanophenoxy)propyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
化学反応の分析
Types of Reactions:
Oxidation: Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate can undergo oxidation reactions, particularly at the cyanophenoxy group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the propyl chain, where nucleophiles replace the existing functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxides of the cyanophenoxy group.
Reduction: Amines derived from the reduction of the cyanophenoxy group.
Substitution: Substituted carbamates with various nucleophiles.
科学的研究の応用
Chemistry: Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to form stable carbamate bonds makes it a candidate for drug design.
Industry: In the industrial sector, this compound can be used in the production of polymers and coatings. Its stability and reactivity contribute to the properties of the final products.
作用機序
The mechanism of action of tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyanophenoxy group may also interact with hydrophobic pockets within the target protein, enhancing binding affinity.
類似化合物との比較
- Tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate
- Tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate
- Tert-butyl N-[3-(4-methoxyphenoxy)propyl]carbamate
Comparison:
- Tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate: This compound has an acetyl group instead of a cyano group, which affects its reactivity and potential applications.
- Tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate: The presence of a formyl group introduces different chemical properties, such as increased reactivity towards nucleophiles.
- Tert-butyl N-[3-(4-methoxyphenoxy)propyl]carbamate: The methoxy group provides different electronic effects, influencing the compound’s stability and reactivity.
Uniqueness: Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate is unique due to the presence of the cyanophenoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)17-9-4-10-19-13-7-5-12(11-16)6-8-13/h5-8H,4,9-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFAKCVMMIYLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,5-Dioxopyrrolidin-1-yl 11-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)undecanoate](/img/structure/B8264420.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium](/img/structure/B8264441.png)


![di-tert-Butyl3,3'-[[2-[[(Benzyloxy)carbonyl]amino]-2-[[3-(tert-butoxy)-3-oxopropoxy]methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B8264460.png)


